molecular formula C18H18O7 B12771907 4-O-Demethylbarbatic acid CAS No. 20372-89-8

4-O-Demethylbarbatic acid

Cat. No.: B12771907
CAS No.: 20372-89-8
M. Wt: 346.3 g/mol
InChI Key: COUKTHZXLGYKPK-UHFFFAOYSA-N
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Description

4-O-Demethylbarbatic acid is a naturally occurring compound found in lichens. It belongs to the class of depsides, which are secondary metabolites produced by lichens. The chemical structure of this compound is characterized by the presence of multiple hydroxyl groups and aromatic rings, making it a complex and interesting molecule for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Demethylbarbatic acid typically involves the use of polyketide synthases (PKS) in lichens. These enzymes facilitate the formation of the depside structure through a series of condensation reactions. The synthetic route often includes the co-expression of specific genes such as Atr1, Atr2, and Atr3, which yield intermediates like proatranorins and shunt products like baeomycesic acid .

Industrial Production Methods: Industrial production of this compound is challenging due to the slow growth rate of lichens and the difficulty in reconstituting their ecosystem under controlled conditions. advancements in heterologous expression and genomic studies are paving the way for more efficient production methods .

Chemical Reactions Analysis

Types of Reactions: 4-O-Demethylbarbatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups in its structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

4-O-Demethylbarbatic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-Demethylbarbatic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the inhibition of microbial growth and the scavenging of free radicals. The hydroxyl groups in its structure play a crucial role in these interactions by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

4-O-Demethylbarbatic acid is unique among depsides due to its specific structure and biological activities. Similar compounds include:

Biological Activity

4-O-Demethylbarbatic acid is a lichen-derived compound primarily found in various species of lichens, particularly those in the genus Cladonia. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Biosynthesis

This compound is classified as a depside, a type of secondary metabolite commonly produced by lichens. Its biosynthesis involves polyketide synthase (PKS) pathways, particularly through the action of the Atr1 gene, which facilitates the formation of depsides by joining two 3-methoxy-4-hydroxybenzoic acid (3MOA) units . The chemical structure can be represented as follows:

C15H14O5\text{C}_{15}\text{H}_{14}\text{O}_5

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus7.8
Escherichia coli15.6
Pseudomonas aeruginosa31.25
Enterococcus faecalis15.6

These findings indicate that this compound possesses moderate to strong antibacterial properties, making it a candidate for further pharmaceutical development .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against several pathogenic fungi. The efficacy against common fungal strains is presented in Table 2.

Fungal Strain MIC (µg/mL)
Candida albicans3.3
Candida glabrata3.3
Aspergillus nigerNot effective

The compound exhibited potent activity against yeasts while showing limited effectiveness against filamentous fungi .

Antioxidant and Anti-inflammatory Properties

Research has also indicated that this compound possesses antioxidant properties, which can help mitigate oxidative stress in biological systems. Its anti-inflammatory effects have been noted in various in vitro studies, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity : A study conducted on extracts from Cladonia borealis revealed that the presence of this compound significantly contributed to the extract's overall antimicrobial activity. The study employed bioautography techniques to isolate active compounds and assess their efficacy against multiple bacterial strains .
  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to key enzymes involved in bacterial cell wall synthesis, indicating a possible mechanism for its antibacterial action .
  • Synergistic Effects : When tested alongside other lichen compounds such as usnic and barbatic acids, this compound demonstrated synergistic effects that enhanced overall antimicrobial potency .

Properties

CAS No.

20372-89-8

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid

InChI

InChI=1S/C18H18O7/c1-7-5-11(19)9(3)15(20)14(7)18(24)25-12-6-8(2)13(17(22)23)16(21)10(12)4/h5-6,19-21H,1-4H3,(H,22,23)

InChI Key

COUKTHZXLGYKPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)C)O

Origin of Product

United States

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